molecular formula C18H21BrO2 B5083994 1-[(6-bromohexyl)oxy]-3-phenoxybenzene

1-[(6-bromohexyl)oxy]-3-phenoxybenzene

Cat. No. B5083994
M. Wt: 349.3 g/mol
InChI Key: YYRJSNMATCHDCE-UHFFFAOYSA-N
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Description

1-[(6-bromohexyl)oxy]-3-phenoxybenzene, also known as BHPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHPB is a benzene derivative that contains a phenoxy and a bromohexyl group, and its chemical structure is shown in Figure 1.

Mechanism of Action

The mechanism of action of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene as an anticancer agent involves the inhibition of the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene inhibits the activation of Akt, which leads to the activation of caspases and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(6-bromohexyl)oxy]-3-phenoxybenzene in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene is also relatively stable and can be easily purified and characterized using various spectroscopic techniques. However, one limitation of using 1-[(6-bromohexyl)oxy]-3-phenoxybenzene in lab experiments is its limited solubility in water, which may require the use of organic solvents and affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the investigation of its potential applications in other fields, such as materials science and environmental science. Further studies are also needed to elucidate the mechanism of action of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene and its potential side effects in vivo.

Synthesis Methods

The synthesis of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene involves the reaction of 1,3-dibromo-5-(6-bromohexyloxy)benzene with phenol in the presence of a base catalyst. The reaction proceeds through an SNAr mechanism, and the final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and environmental science. In materials science, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been used as a building block for the synthesis of various functional materials, such as liquid crystals and polymers. In medicinal chemistry, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. In environmental science, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been used as a model compound to study the fate and transport of organic pollutants in the environment.

properties

IUPAC Name

1-(6-bromohexoxy)-3-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO2/c19-13-6-1-2-7-14-20-17-11-8-12-18(15-17)21-16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRJSNMATCHDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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